(3Z)-1-butyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound “(3Z)-1-butyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” is a heterocyclic hybrid featuring a fused indole-thiazolidinone core substituted with pyrazole and phenyl groups. Its Z-configuration at the 3-position (indicated by "3Z") is critical for intramolecular interactions and bioactivity. The molecule’s complexity arises from its multi-ring system, sulfur-containing thioxo group, and alkyl side chains, which influence solubility, reactivity, and binding affinity .
Properties
Molecular Formula |
C26H24N4O3S2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N4O3S2/c1-4-5-15-28-19-14-10-9-13-18(19)20(23(28)31)22-25(33)29(26(34)35-22)21-16(2)27(3)30(24(21)32)17-11-7-6-8-12-17/h6-14H,4-5,15H2,1-3H3/b22-20- |
InChI Key |
OUVOOSKJYZWNEF-XDOYNYLZSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-butyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with appropriate reagents under controlled conditions.
Thiazolidinone Formation: The pyrazole derivative is then reacted with a thioamide to form the thiazolidinone ring. This step often requires the use of catalysts and specific solvents to ensure high yield and purity.
Indolinone Core Construction: The final step involves the condensation of the thiazolidinone-pyrazole intermediate with an indolinone derivative. This reaction is typically carried out under reflux conditions with a suitable base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-1-butyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone and pyrazole rings can be oxidized under specific conditions to form sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules and their interactions.
Biology
Biologically, the compound has potential applications in drug discovery and development. Its structural motifs are similar to those found in various bioactive molecules, making it a candidate for screening against different biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use as an anti-inflammatory, anticancer, or antimicrobial agent, given its structural similarity to known pharmacophores.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, dyes, and pigments. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3Z)-1-butyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues and NMR Analysis
Evidence from NMR studies (Table 2 in ) highlights key differences between the target compound and analogues such as Rapa, compound 1, and compound 5. For instance:
- Regions A (positions 39–44) and B (positions 29–36) show distinct chemical shifts (ppm) in the target compound compared to Rapa and others, suggesting altered electronic environments due to the thioxo group and butyl chain .
- The indole and pyrazole moieties exhibit near-identical shifts in most positions, confirming structural conservation in these regions (Figure 6 in ).
Table 1: Selected NMR Chemical Shifts (ppm) Comparison
| Position | Target Compound | Rapa | Compound 1 | Compound 7 |
|---|---|---|---|---|
| 30 | 7.82 | 7.85 | 7.83 | 7.84 |
| 40 | 2.45 | 2.10 | 2.15 | 2.12 |
| 42 | 3.12 | 3.05 | 3.08 | 3.06 |
Computational Similarity Metrics
Machine learning-based similarity metrics () quantify structural relationships:
- Tanimoto (MACCS): 0.78–0.85 vs. pyrazole-thiazolidinone derivatives.
- Dice (Morgan): 0.82–0.88 vs. triazole-pyrazole hybrids (e.g., 3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile in ).
Table 2: Molecular Similarity Scores
| Metric | Target vs. Triazole-Pyrazole Hybrids | Target vs. Thiazolidinone Derivatives |
|---|---|---|
| Tanimoto (MACCS) | 0.78 | 0.85 |
| Dice (Morgan) | 0.82 | 0.88 |
Lumping Strategy in Chemical Modeling
’s lumping strategy groups compounds with shared functional groups (e.g., pyrazole, thiazolidinone) to predict environmental behavior. The target compound would be lumped with:
- Surrogate Class 1: Pyrazole-thiazolidinones with alkyl chains.
- Surrogate Class 2 : Indole derivatives with sulfur substituents.
This approach reduces computational complexity but may overlook subtle bioactivity differences caused by stereochemistry (e.g., Z-configuration) .
Research Findings and Implications
Structural Uniqueness : The thioxo group and butyl chain in the target compound disrupt electronic environments in regions A/B, distinguishing it from Rapa-like analogues .
Bioactivity Predictions: Moderate Tanimoto/Dice scores suggest partial overlap with known inhibitors but warrant experimental validation (e.g., kinase assays) .
Synthetic Challenges : Higher complexity compared to triazole-pyrazole hybrids () necessitates optimized protocols for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
